molecular formula C24H32O6 B103089 蟾蜍毒精 CAS No. 17008-65-0

蟾蜍毒精

货号 B103089
CAS 编号: 17008-65-0
分子量: 416.5 g/mol
InChI 键: SOGONHOGEFLVPE-PUVOGLICSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bufarenogin is a steroid that has been identified in the glandular body of Bufo bufo gargarizans Cantor . It has been found to exhibit potent therapeutic effects in xenografted human hepatoma without notable side effects . The therapeutic effects are at least partially due to the inhibition of receptor tyrosine kinases-regulated signaling . Additionally, Bufarenogin has inhibitory activity on human kidney Na(+)/K(+)-ATPase .


Molecular Structure Analysis

The molecular structure of Bufarenogin is C24H32O6 . The compound is a powder in appearance and has a molecular weight of 416.51 .


Physical And Chemical Properties Analysis

Bufarenogin is a powder in appearance . It has a molecular formula of C24H32O6 and a molecular weight of 416.51 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学研究应用

Anti-Tumor Activity in Liver Cancer

Bufarenogin has been identified as a novel anti-tumor compound that exhibits potent therapeutic effects in suppressing liver cancer growth. It inhibits receptor tyrosine kinase-mediated signaling, which is crucial for the proliferation of hepatocellular carcinoma (HCC) cells . The compound impedes cell cycle progression and facilitates apoptosis by downregulating Mcl-1 expression. Additionally, it reduces the number of hepatoma stem cells through Sox2 depression and shows a synergistic effect with conventional chemotherapeutics .

Inhibition of Cancer Cell Signaling Pathways

Mechanistic studies have shown that Bufarenogin significantly impairs the activation of the MEK/ERK pathway, which is essential for cancer cell proliferation . Furthermore, it suppresses the PI3-K/Akt cascade, required for the reduction of Mcl-1 and Sox2, which are involved in cancer cell survival and stemness .

Potential Lead Compound for Anti-Cancer Drugs

Bufarenogin is considered a lead compound in the development of anti-cancer drugs due to its efficacy and the urgent need for novel therapeutic agents against liver cancer . Its origin from natural products, such as toad skin extract, highlights the importance of traditional medicine as a resource for drug discovery.

Induction of Intrinsic Apoptosis

Research indicates that Bufarenogin induces intrinsic apoptosis in cancer cells. This process involves the cooperation of Bax and ANT, leading to mitochondrial translocation and cell death . The ability to trigger apoptosis is a valuable trait for compounds used in cancer therapy.

Synergistic Effects with Chemotherapeutics

Bufarenogin not only acts as a standalone anti-cancer agent but also enhances the efficacy of existing chemotherapeutic drugs . This synergistic effect can potentially improve treatment outcomes and reduce the dosage requirements of other drugs, minimizing side effects.

Targeting Hepatoma Stem Cells

The compound’s impact on reducing hepatoma stem cells addresses a critical challenge in cancer treatment — the eradication of cancer stem cells that contribute to tumor recurrence and resistance . By targeting these cells, Bufarenogin could play a significant role in achieving long-term remission in liver cancer patients.

Modulation of Cell Cycle and Apoptosis Regulators

Bufarenogin’s ability to modulate key regulators of the cell cycle and apoptosis, such as Mcl-1 and Sox2, positions it as a valuable tool for understanding and manipulating these fundamental cellular processes in the context of cancer research .

Exploration of Traditional Chinese Medicine (TCM)

The compound’s roots in TCM underscore the potential of traditional remedies in modern drug discovery. Investigating the active constituents of TCM can lead to the identification of novel compounds with therapeutic benefits .

安全和危害

When handling Bufarenogin, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, personnel should be evacuated to safe areas .

未来方向

Bufarenogin has shown promise as a novel anti-cancer compound, particularly in the treatment of hepatocellular carcinoma . Future research could focus on further elucidating the mechanisms of action of Bufarenogin, exploring its potential in treating other types of cancer, and developing Bufarenogin derivatives or analogs for improved target-binding and anticancer effects .

属性

IUPAC Name

5-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGONHOGEFLVPE-PUVOGLICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937732
Record name 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bufarenogin

CAS RN

17008-65-0
Record name Bufarenogin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17008-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufarenogin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bufarenogin
Reactant of Route 2
Bufarenogin
Reactant of Route 3
Bufarenogin
Reactant of Route 4
Bufarenogin
Reactant of Route 5
Bufarenogin
Reactant of Route 6
Bufarenogin

Q & A

Q1: What is Bufarenogin and where is it found?

A: Bufarenogin is a bufadienolide, a class of steroid compounds, originally isolated from the venom of the Asiatic toad (Bufo bufo gargarizans) and the Central Asian green toad (Bufo viridis). [, , ] It is a key component of the traditional Chinese medicine "Chan Su," known for its potent biological activities. [, ]

Q2: What are the known anti-tumor mechanisms of Bufarenogin?

A: Bufarenogin demonstrates promising anti-tumor activity against various cancer cell lines, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC). [, ]

    • It downregulates the expression of Mcl-1, an anti-apoptotic protein, via the PI3-K/Akt pathway. []
    • It induces Bax-dependent intrinsic apoptosis, evidenced by mitochondrial translocation of Bax and the release of cytochrome c. This process involves the interaction of Bax with adenine-nucleotide translocator (ANT). []

Q3: What is the chemical structure of Bufarenogin?

A: Bufarenogin is a steroid compound with a bufadienolide skeleton. Its structure includes a 12β-hydroxy-11-oxo group, differentiating it from similar compounds like ψ-Bufarenogin. While the stereochemistry at C-17 is not fully elucidated, its structure has been confirmed through chemical synthesis and spectroscopic analysis. [, , , ]

Q4: Are there any known Bufarenogin derivatives or analogs with modified activity?

A4: Yes, research has identified several Bufarenogin derivatives and analogs, including:

    Q5: What are the implications of Bufarenogin's biotransformation for its therapeutic use?

    A: The biotransformation of Bufarenogin by Alternaria alternata, resulting in metabolites like 3-oxo-Bufarenogin and 3-epi-Bufarenogin, raises important considerations for its therapeutic use. [] Understanding the metabolic fate of Bufarenogin is crucial for optimizing its delivery, predicting potential drug-drug interactions, and ensuring its efficacy and safety in vivo.

    Q6: What is the role of network pharmacology in understanding the therapeutic effects of Bufarenogin?

    A: Network pharmacology analyses have been used to explore the multi-target effects of Bufarenogin. These studies suggest that Bufarenogin may exert its therapeutic effects by interacting with various biological targets, including PIK3CA, MAPK1, and VEGFA. [] This multi-target action could contribute to its efficacy in treating complex diseases like cardiovascular diseases and cancer.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。